2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Description
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid, commonly referred to as 2,5-DMQ-4-COOH, is a phenylquinoline molecule that has been studied for its potential applications in scientific research. 2,5-DMQ-4-COOH has been found to have a variety of biochemical and physiological effects, making it an attractive compound for scientific research.
Scientific Research Applications
Brominated Hydroxyquinoline as a Photolabile Protecting Group
Research by Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, demonstrating greater efficiency and multiphoton sensitivity than previous compounds. This advancement is significant for in vivo applications, offering improved solubility and low fluorescence, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Heterocyclic Compounds
Zinchenko et al. (2009) explored the synthesis of various heterocyclic compounds, including dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, via acid cyclization, showcasing the chemical versatility and potential for creating novel pharmaceutical compounds (Zinchenko et al., 2009).
Novel Synthesis Routes and Molecular Conformation
Sarveswari et al. (2012) conducted a study on the synthesis of substituted 4-phenylquinolines, providing insights into molecular conformation and crystal packing. This research aids in understanding the structural requirements for potential pharmaceuticals and materials (Sarveswari et al., 2012).
Structural Characterization of Complexes
Moriuchi et al. (2007) characterized a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, demonstrating its potential in creating channels for water molecules. This research is relevant for materials science, particularly in the design of molecular architectures (Moriuchi et al., 2007).
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-13-14(19(21)22)10-16(20-18(11)13)15-9-12(23-2)7-8-17(15)24-3/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHRNWMXOSELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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